2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol
Description
The compound 2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol is a fused heterocyclic system comprising a benzothiophene core fused with a triazolopyrimidine scaffold and a phenolic substituent at position 2. This structure combines sulfur- and nitrogen-containing heterocycles, which are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and kinase inhibitory properties . Its molecular formula is C17H14N4OS (322.4 g/mol), with a logP of ~4, indicating moderate lipophilicity .
Properties
IUPAC Name |
2-(10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c22-12-7-3-1-5-10(12)15-19-16-14-11-6-2-4-8-13(11)23-17(14)18-9-21(16)20-15/h1,3,5,7,9,22H,2,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLXEVWHUHAZGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN4C3=NC(=N4)C5=CC=CC=C5O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416616 | |
| Record name | STOCK1S-29899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5721-93-7 | |
| Record name | STOCK1S-29899 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-(8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol , also known by its CAS number 333775-24-9, is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 372.44 g/mol. The structure is characterized by a benzothieno-triazolo-pyrimidine core which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H16N4OS |
| Molecular Weight | 372.44 g/mol |
| CAS Number | 333775-24-9 |
Antimicrobial Activity
Research indicates that compounds within the benzothieno-triazolo-pyrimidine class exhibit notable antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
A study demonstrated that certain triazole derivatives displayed high efficacy against drug-resistant strains, indicating potential for development into therapeutic agents .
Anticancer Potential
The compound's structural framework suggests potential anticancer activity. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, one study highlighted that triazolopyrimidine derivatives inhibited the MET kinase activity with IC50 values in the nanomolar range .
Moreover, in vivo studies indicated significant tumor growth inhibition in xenograft models when treated with related compounds .
Neuroprotective Effects
Emerging evidence suggests that benzothieno-triazolo derivatives may possess neuroprotective properties. The involvement of these compounds in modulating neurotransmitter systems could provide avenues for treating neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
In a recent study published in Europe PMC, a series of triazolo-pyrimidine derivatives were synthesized and tested for their antimicrobial activities. Results showed that certain derivatives exhibited potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The most active compound demonstrated an EC50 value significantly lower than standard antibiotics .
Study 2: Anticancer Activity
Another study explored the anticancer properties of triazolo-pyrimidine derivatives against various cancer cell lines. The results indicated that specific compounds led to reduced cell viability and induced apoptosis in cancer cells through the activation of caspase pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of the benzothieno-triazolo-pyrimidine scaffold exhibit significant anticancer properties. For example, compounds similar to 2-(8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Studies suggest that it exhibits activity against a range of bacterial and fungal pathogens. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
Materials Science Applications
Polymer Chemistry
In materials science, the incorporation of benzothieno-triazolo-pyrimidine derivatives into polymer matrices has been explored for enhancing the mechanical and thermal properties of polymers. These compounds can serve as effective cross-linking agents or modifiers that improve the stability and durability of polymeric materials .
Nanotechnology
The compound's unique properties have led to its application in nanotechnology. Specifically, it can be used in the synthesis of nanoparticles with tailored functionalities for drug delivery systems. The ability to modify surface characteristics allows for improved targeting and reduced side effects in therapeutic applications .
Analytical Chemistry Applications
Fluorescent Probes
The fluorescent properties of 2-(8,9,10,11-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol make it suitable for use as a fluorescent probe in biochemical assays. Its ability to selectively bind to specific biomolecules enables sensitive detection methods for various applications in biological research .
Chromatographic Techniques
This compound can also be utilized as a stationary phase modifier in chromatographic techniques such as HPLC (High Performance Liquid Chromatography). Its incorporation improves separation efficiency and selectivity for complex mixtures commonly encountered in pharmaceutical analysis .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzothieno-triazolo-pyrimidine derivatives demonstrated their effectiveness against breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial activity, various derivatives were tested against Staphylococcus aureus and Candida albicans. Results showed a significant reduction in microbial viability at low concentrations of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The benzothieno-triazolo-pyrimidine core is shared among several derivatives, but substituent variations critically impact physicochemical and biological properties.
Functional Group Variations
- Phenol vs. Pyridyl: Replacing the phenol (logP 4.0) with a pyridyl group (e.g., compound 9b in ) reduces logP to ~2.5 but introduces basicity, altering pharmacokinetics.
- Cyanovinyl substituents (e.g., compound 17b in ) increase electron-withdrawing character, lowering logP (3.5–4.0) and enhancing reactivity toward nucleophiles .
- Methylthio groups (e.g., compound 141a in ) improve membrane permeability (logP ~5.1) but may reduce metabolic stability .
Key Research Findings
Solubility vs. Activity Trade-off: Phenolic derivatives balance moderate solubility (logSw ≈ -4.6) with bioactivity, whereas methylthio or sulfonyl groups enhance lipophilicity at the expense of aqueous solubility .
Substituent Positioning : Electron-withdrawing groups (e.g., -CN, -Cl) at position 3 improve antimicrobial potency, while bulky groups (e.g., benzyl) reduce it .
Q & A
Q. What are the common synthetic routes for 2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol derivatives?
Synthesis typically involves multi-step heterocyclization. A representative method starts with 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carbonitrile , which reacts with formamide (HCONH₂) to form a pyrimidine intermediate. Subsequent cyclization with triethylorthoformate and ammonium acetate under reflux yields the triazolo-pyrimidine core . For phenolic derivatives, coupling reactions with substituted benzaldehydes (e.g., 4-hydroxybenzaldehyde) in dioxane using piperidine as a catalyst are employed, achieving yields of ~62% .
Q. How is the structural integrity of this compound validated experimentally?
Key techniques include:
- Single-crystal X-ray diffraction : Confirms molecular planarity (dihedral angles <3° between fused rings) and cyclohexene ring conformation (half-chair, puckering parameters Q(2) = 0.38 Å) .
- NMR spectroscopy : H NMR signals for aromatic protons (δ 6.95–9.61 ppm) and cyclohexene CH₂ groups (δ 1.91–3.11 ppm) .
- IR spectroscopy : Absorptions for C=O (1676–1685 cm) and NH (3114–3383 cm) .
Q. What biological activities are associated with this compound?
Derivatives exhibit antimicrobial activity , particularly against Gram-positive bacteria. Activity is influenced by substituents; for example, 4-methoxyphenyl analogs show enhanced efficacy due to improved membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalyst screening : Piperidine in dioxane improves cyclization efficiency compared to weaker bases .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates during hydrazide coupling .
- Temperature control : Reflux conditions (100–120°C) for 6–8 hours minimize side reactions .
Q. How to resolve contradictions in spectral data interpretation?
- Multi-technique validation : Discrepancies in H NMR splitting patterns (e.g., SCH₂ protons at δ 4.04–4.13 ppm) are resolved via C NMR and DEPT experiments to confirm quaternary carbons .
- Computational modeling : Density Functional Theory (DFT) simulations predict π–π stacking interactions (centroid distance 3.445 Å) observed in X-ray data .
Q. What is the role of substituents in modulating bioactivity?
Q. How do intermolecular interactions affect crystallographic packing?
Crystals are stabilized by:
Q. What strategies improve compound stability under physiological conditions?
- Cyclohexene ring modification : Saturation reduces oxidative degradation .
- Protecting groups : Acetylation of phenolic -OH prevents premature metabolism .
Methodological Considerations
Q. How to design structure-activity relationship (SAR) studies for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
